molecular formula C10H11BrClNO B14050307 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one

Cat. No.: B14050307
M. Wt: 276.56 g/mol
InChI Key: OMQRLQVSFBCJKX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone derivative characterized by a propan-1-one backbone substituted with a chlorine atom at the C2 position and a 5-amino-2-(bromomethyl)phenyl group at the C1 position. Its molecular formula is C10H10BrClNO, with a molecular weight of 291.55 g/mol (estimated from analogs in and ).

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[5-amino-2-(bromomethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(12)10(14)9-4-8(13)3-2-7(9)5-11/h2-4,6H,5,13H2,1H3

InChI Key

OMQRLQVSFBCJKX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)CBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of 5-amino-2-methylbenzyl alcohol to introduce the bromomethyl group. This is followed by a Friedel-Crafts acylation reaction using 2-chloropropanoyl chloride to form the final product. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromomethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl and chloropropanone moieties can participate in covalent bonding and electrophilic reactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one 5-NH2, 2-CH2Br, 2-Cl C10H10BrClNO 291.55 Amino group enhances nucleophilicity; bromomethyl enables alkylation reactions.
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one () 5-CH2Br, 2-O-CF3, 2-Cl C11H9BrClF3O2 345.54 Trifluoromethoxy group increases lipophilicity and electron-withdrawing effects.
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one () 4-CH2Br, 2-CHF2, 2-Cl C11H10BrClF2O 311.55 Difluoromethyl group alters electronic properties; positional isomerism affects steric interactions.
1-[2-amino-6-(bromomethyl)phenyl]-2-chloropropan-1-one () 2-NH2, 6-CH2Br, 2-Cl C10H10BrClNO 291.55 Regioisomer with shifted bromomethyl group; altered steric and electronic effects.

Physical and Spectral Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound Not reported Not reported Likely polar due to NH2 and Cl; moderate solubility in DMSO or methanol.
1-(5-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one () >280 (decomposes) Not reported High lipophilicity due to CF3; soluble in chloroform or DCM.
1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-2-chloropropan-1-one () Not reported 371.5 (predicted) Predicted solubility in acetone or ethyl acetate.
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole () 116–117 Not reported Soluble in DMF or THF.

Biological Activity

1-(5-Amino-2-(bromomethyl)phenyl)-2-chloropropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClNC_{10}H_{10}BrClN with a molecular weight of approximately 276.56 g/mol. The compound features a phenyl ring substituted with an amino group and a bromomethyl group, along with a chloropropanone moiety, which contributes to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as proteins and DNA. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit the activity of various enzymes involved in metabolic pathways, leading to altered cellular functions.
  • DNA Interaction : It can form covalent bonds with nucleophilic sites on nucleic acids, potentially triggering apoptosis in cancer cells.
  • Protein Modulation : The amino group allows for hydrogen bonding with biological molecules, while the halogen atoms (bromine and chlorine) can participate in halogen bonding, affecting enzyme or receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in several cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins like Mcl-1.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the amino group enhances hydrogen bonding capabilities, while the bromomethyl and chloropropanone groups contribute to the overall reactivity.

Substituent Effect on Activity
Amino GroupEnhances binding affinity to targets
Bromomethyl GroupIncreases reactivity towards nucleophiles
Chloropropanone MoietyContributes to enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower compared to standard antibiotics.
  • Cancer Cell Apoptosis : In vitro studies revealed that treatment with this compound led to a reduction in cell viability in human cancer cell lines, with IC50 values indicating strong cytotoxic effects. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .

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